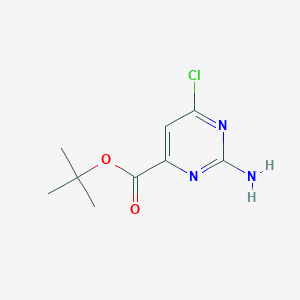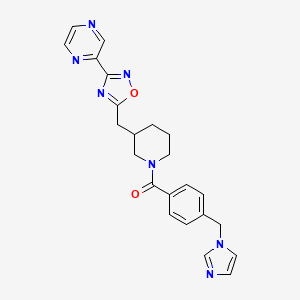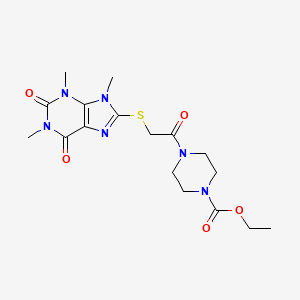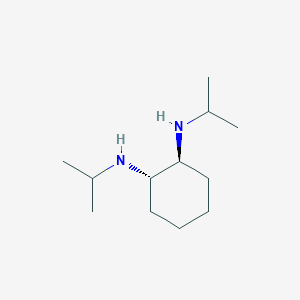
2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as BAY 41-8543, is a synthetic compound that belongs to the class of pyridazinone derivatives. It was first synthesized by Bayer AG in 2002 and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Reactions
Intramolecular Cyclization : Research by Galeazzi et al. (1996) demonstrates the oxidative cyclization of N-(2-alken-1-yl)amides, leading to the synthesis of pyrrolidin-2-ones. This method could potentially be applied to synthesize related compounds by modifying the starting materials or reaction conditions (Galeazzi, Mobbili, & Orena, 1996).
Radioisotope Labeling for Biological Studies : Latli and Casida (1995) reported on the synthesis of radioactively labeled chloroacetanilide herbicides, which could be used for studying the metabolism and mode of action of similar compounds (Latli & Casida, 1995).
Potential Pharmacological Applications
Antimicrobial Activities : Studies on novel chemical compounds, such as those mentioned by Darwish et al. (2014), focus on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, showing antimicrobial properties. These methods and findings could provide a basis for the development of antimicrobial agents from similarly structured compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-Inflammatory and Analgesic Activities : The synthesis and evaluation of pyrimidine derivatives for their anti-inflammatory and analgesic activities, as researched by Sondhi et al. (2009), could indicate the potential pharmacological benefits of structurally related compounds (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRRHYKYKLOOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)
![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2966104.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![6-Cyclopropyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2966108.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)


